N-Methylarachidonamide

Description

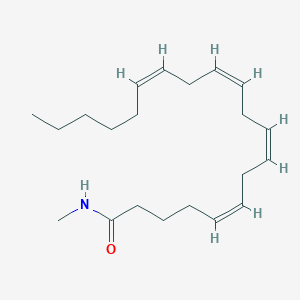

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methylarachidonamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Methylarachidonamide, a key synthetic analogue of the endogenous cannabinoid anandamide. This document details its discovery, chemical synthesis, signaling pathways, and quantitative biological data. Furthermore, it provides detailed experimental protocols for its study, catering to the needs of researchers in pharmacology and drug development.

Discovery and Rationale

This compound emerged from the scientific exploration of the endocannabinoid system, primarily as a tool to overcome the metabolic instability of its parent compound, anandamide (N-arachidonoylethanolamide or AEA). Anandamide, discovered in 1992, is a key endogenous ligand for the cannabinoid receptors CB1 and CB2 but is rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2]. This rapid inactivation limits its therapeutic potential.

Researchers hypothesized that structural modifications to anandamide could enhance its stability and modulate its receptor affinity and efficacy. Methylation of the ethanolamine headgroup was a logical step to investigate these structure-activity relationships (SAR). The introduction of a methyl group at the nitrogen atom of the ethanolamine moiety was found to significantly increase metabolic stability by hindering FAAH-mediated hydrolysis. This chemical modification led to the development of a class of N-methylated anandamide analogues, including this compound.

One notable example of a methylated anandamide analogue is (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315), which exhibits high affinity for the CB1 receptor (Ki of 7.8 ± 1.4 nM) and enhanced stability against hydrolyzing enzymes[3][4]. Another well-studied analogue, (R)-N-(l-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, also demonstrates high CB1 affinity (Ki = 7.42 ± 0.86 nM)[5]. These findings underscore the importance of methylation in the design of potent and stable cannabinoid ligands.

Chemical Synthesis

The synthesis of this compound and its analogues generally involves the coupling of arachidonic acid with a corresponding methylated amine. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard amidation reactions.

Materials and Reagents:

-

Arachidonic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Methylamine solution (e.g., in THF or water)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess reagent in vacuo to yield the crude arachidonoyl chloride. It is often used immediately in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude arachidonoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve methylamine (1.2-2 equivalents) and triethylamine (1.5-3 equivalents) in anhydrous DCM.

-

Cool both solutions to 0 °C.

-

Slowly add the arachidonoyl chloride solution to the methylamine solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Signaling Pathways

This compound, as an analogue of anandamide, primarily exerts its biological effects through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling

Caption: this compound signaling through CB1 and CB2 receptors.

Upon binding of this compound, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channel activity, typically inhibiting calcium channels and activating potassium channels, and can also activate the mitogen-activated protein kinase (MAPK) pathway. These signaling events collectively lead to various cellular responses, including modulation of neurotransmitter release in the central nervous system and regulation of immune cell function.

Metabolic Pathway

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ( R)- N-(1-Methyl-2-hydroxyethyl)-13-( S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylarachidonamide: A Technical Whitepaper on its Predicted Biological Role and Pharmacological Profile

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Methylarachidonamide (NMAA) is a synthetic derivative of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide, AEA). As an N-methylated analog, its biological and pharmacological profiles are predicted to differ significantly from its parent compound. This technical guide provides a comprehensive overview of the predicted biological role of this compound, based on established structure-activity relationships within the endocannabinoid system. We will explore its hypothetical interactions with key metabolic enzymes and receptors, outline potential signaling pathways, and provide detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers interested in the pharmacology of synthetic anandamide analogs.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary endogenous ligands, or endocannabinoids, are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). Anandamide, a fatty acid amide, exerts its effects primarily through the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2), and also interacts with other targets, notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]

The therapeutic potential of modulating the ECS has led to the development of numerous synthetic analogs of endocannabinoids. This compound (NMAA) is one such analog, characterized by the methylation of the nitrogen atom in the ethanolamine head group of the anandamide molecule. While not a known endogenous compound, its structure provides a basis for predicting its pharmacological behavior.

Studies on alkylated anandamide analogs have shown that modifications to the ethanolamine moiety can significantly alter metabolic stability, receptor affinity, and efficacy. Specifically, nitrogen methylation in anandamide analogs has been reported to reduce both receptor affinity and in vivo behavioral potency.[2] This guide will extrapolate from such findings to build a predictive profile for NMAA.

Predicted Metabolism and Stability

Anandamide's biological activity is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[3] The susceptibility of NMAA to FAAH-mediated hydrolysis is a critical determinant of its potential potency and duration of action.

The Role of FAAH in Anandamide Degradation

FAAH is an integral membrane enzyme that recognizes and hydrolyzes a range of fatty acid amides.[3][4] Its activity is a key control point in endocannabinoid signaling.

Predicted Effect of N-Methylation on FAAH Hydrolysis

The introduction of a methyl group on the amide nitrogen of NMAA is predicted to significantly hinder its hydrolysis by FAAH. This steric hindrance at the site of enzymatic cleavage could make NMAA a poor substrate for FAAH, thereby increasing its biological half-life compared to anandamide. This enhanced stability is a common goal in the design of synthetic cannabinoid analogs.[5]

Predicted Molecular Targets and Signaling Pathways

NMAA's pharmacological effects are expected to be mediated through the canonical targets of anandamide: CB1, CB2, and TRPV1 channels. However, the affinity and efficacy at these sites are likely altered by the N-methyl group.

Cannabinoid Receptors (CB1 and CB2)

Anandamide is a partial agonist at the CB1 receptor, which is abundant in the central nervous system, and has a lower affinity for the CB2 receptor, primarily found in the periphery and on immune cells.[6] Structure-activity relationship studies indicate that the head group of anandamide is crucial for receptor interaction. While methylations at other positions can confer stability without losing affinity, direct N-methylation has been shown to be detrimental to receptor binding.[2] Therefore, NMAA is predicted to have a significantly lower binding affinity for both CB1 and CB2 receptors compared to anandamide.

Table 1: Cannabinoid Receptor Binding Affinities of Anandamide and Related Ligands

| Compound | Receptor | K_i or K_d (nM) | Species | Notes |

|---|---|---|---|---|

| Anandamide (AEA) | HsCB1 | 87.7 - 239.2 | Human | Data from meta-analysis shows variability.[7] |

| Anandamide (AEA) | RnCB1 | 87.7 | Rat | [7] |

| Anandamide (AEA) | HsCB2 | 439.5 | Human | [7] |

| CP-55,940 (Full Agonist) | RnCB1 | 0.98 | Rat | High-affinity synthetic agonist used as a radioligand.[7] |

| WIN-55,212-2 (Full Agonist) | RnCB1 | 2.4 | Rat | High-affinity synthetic agonist.[7] |

| N-Alkylated Analogs | CB1 | Reduced Affinity | Rat | General finding that N-alkylation reduces receptor affinity.[2] |

Hs = Human, Rn = Rat. K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity.

TRPV1 Channel

Anandamide and other N-acylethanolamines are known agonists of the TRPV1 channel, a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin.[8][9] The interaction is distinct from that at cannabinoid receptors and involves a different binding site.[10] The structural requirements for TRPV1 activation are generally more permissive regarding the head group compared to CB1 receptors. It is plausible that NMAA retains some activity at TRPV1 channels, potentially acting as an agonist and contributing to cellular calcium influx.

Potential Pharmacological Effects

Based on the predicted molecular interactions, the pharmacological profile of NMAA would be a composite of reduced cannabinoid activity and potential TRPV1-mediated effects, coupled with a longer duration of action than anandamide.

-

CNS Effects: Due to the predicted low affinity for CB1 receptors, NMAA is expected to have significantly reduced psychoactive and other central cannabimimetic effects (e.g., hypomotility, catalepsy) compared to potent CB1 agonists.[2]

-

Analgesia and Anti-inflammatory Effects: Any analgesic or anti-inflammatory properties would depend on the balance between its weak CB1/CB2 agonism and its potential TRPV1 activity. While FAAH inhibition (leading to elevated anandamide) is analgesic, a direct-acting but weak CB agonist might have limited efficacy.[3] Persistent activation of TRPV1 can lead to receptor desensitization and analgesia, but initial activation is typically pro-nociceptive.

Recommended Experimental Protocols

To validate the predicted pharmacological profile of this compound, a series of standard biochemical and cellular assays are required.

Experiment 1: CB1/CB2 Receptor Binding Assay

This protocol determines the binding affinity (K_i) of NMAA for cannabinoid receptors.

-

Objective: To quantify the affinity of NMAA for CB1 and CB2 receptors by measuring its ability to displace a high-affinity radioligand.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) or from rat brain tissue.[11]

-

Radioligand: [³H]CP-55,940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

NMAA and unlabeled CP-55,940 (for non-specific binding).

-

GF/B glass fiber filters, 96-well plates, scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add binding buffer, membrane preparation (5-20 µg protein), and [³H]CP-55,940 (at a concentration near its K_d, e.g., 0.5-1.5 nM).

-

Non-specific Binding: Add the same components as total binding, plus a high concentration of unlabeled CP-55,940 (e.g., 10 µM).

-

Competition Binding: Add the same components as total binding, plus varying concentrations of NMAA.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through pre-soaked GF/B filters. Wash filters 3-4 times with ice-cold wash buffer.[11][12]

-

Counting: Dry the filters and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of NMAA to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation.[11]

-

Experiment 2: FAAH Activity Assay (LC-MS/MS Method)

This protocol determines if NMAA is a substrate or inhibitor of FAAH.

-

Objective: To measure the rate of hydrolysis of a substrate by FAAH in the presence and absence of NMAA.

-

Materials:

-

Recombinant human FAAH or rat liver microsomes.[13]

-

Substrate: Deuterium-labeled anandamide ([²H₄]AEA).

-

Internal Standard: ¹³C₂-labeled ethanolamine ([¹³C₂]EA).

-

NMAA and a known FAAH inhibitor (e.g., URB597) for control.

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

-

Acetonitrile for reaction quenching.

-

LC-MS/MS system with a HILIC column.

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the FAAH enzyme source with either buffer or varying concentrations of NMAA for 10 minutes at 37°C.

-

Initiate Reaction: Add the [²H₄]AEA substrate to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard ([¹³C₂]EA).

-

Sample Preparation: Centrifuge the samples to pellet protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use selected reaction monitoring (SRM) to detect and quantify the product ([²H₄]EA) and the internal standard.[13][14]

-

Data Analysis: Generate a standard curve for [²H₄]EA. Calculate the amount of product formed per unit time per mg of protein. Determine if NMAA inhibits substrate hydrolysis (IC₅₀) or if it is hydrolyzed itself (by monitoring for the formation of N-methylethanolamine).

-

Experiment 3: TRPV1 Functional Assay (Calcium Imaging)

This protocol assesses whether NMAA can activate TRPV1 channels.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMAA application in cells expressing TRPV1.

-

Materials:

-

HEK-293 cells stably transfected with human or rat TRPV1.[15]

-

Calcium indicator dye: Fura-2/AM or Fluo-4/AM.

-

Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

NMAA, Capsaicin (positive control), and a TRPV1 antagonist (e.g., capsazepine).

-

Fluorescence microscopy imaging system.

-

-

Procedure:

-

Cell Plating: Plate TRPV1-expressing HEK-293 cells on glass coverslips 24-48 hours before the experiment.

-

Dye Loading: Incubate cells with Fura-2/AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at room temperature in the dark.[16]

-

Washing: Wash cells with HBSS three times to remove excess dye and allow for de-esterification.

-

Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope. Continuously perfuse with HBSS.

-

Data Acquisition: Record baseline fluorescence. For Fura-2, use alternating excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. The ratio (F₃₄₀/F₃₈₀) is proportional to [Ca²⁺]i.[15]

-

Compound Application: Apply NMAA at various concentrations via the perfusion system. Apply capsaicin as a positive control to confirm cell responsiveness. Pre-incubation with a TRPV1 antagonist can be used to confirm specificity.

-

Data Analysis: Quantify the change in fluorescence ratio over baseline upon compound application to determine the EC₅₀ for TRPV1 activation.

-

References

- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and behavioral evaluation of alkylated anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]

- 16. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]

N-Methylarachidonamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide is a synthetic analogue of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide). As a member of the fatty acid amide family, it interacts with key components of the endocannabinoid system, a ubiquitous signaling network involved in regulating a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interactions with cannabinoid receptors, transient receptor potential channels, and metabolic enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through three mechanisms:

-

Cannabinoid Receptor 1 (CB1) Agonism : Its principal mechanism of action is as a potent agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction : Like its parent compound anandamide, this compound is also known to activate TRPV1 channels, which are non-selective cation channels involved in pain sensation and inflammation.[1]

-

Resistance to Enzymatic Degradation : The N-methyl modification confers significant stability against hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This resistance prolongs its signaling activity.

Quantitative Data Summary

While this compound is known to be a potent and selective CB1 agonist, specific quantitative data from publicly available literature is limited. The following tables provide contextual data for the parent compound, anandamide, and other relevant analogues to serve as a benchmark for experimental characterization.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |

| This compound | Data not available | Data not available | Reported to be highly selective for CB1[2] |

| Anandamide (AEA) | ~89 | ~371 | ~4.2 |

| N-Arachidonoyl Dopamine (NADA) | 230 - 780[3] | Data not available | Preferentially binds to CB1[4] |

| CP55,940 (Synthetic Agonist) | 0.98 (rat)[5] | 0.92 (human)[5] | ~0.94 |

| SR141716A (CB1 Antagonist) | 1.98[6] | >1000 | >505 |

Table 2: TRPV1 Channel Activity (EC50)

| Compound | TRPV1 Agonist EC50 (µM) |

| This compound | Data not available |

| Anandamide (AEA) | ~1-10 |

| N-Arachidonoyl Dopamine (NADA) | ~0.05-0.7[3][4] |

| Capsaicin (Reference Agonist) | ~0.1-0.7 |

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50)

| Compound | FAAH Inhibition IC50 | Notes |

| This compound | Data not available | Reported to be highly resistant to FAAH hydrolysis. |

| Anandamide (AEA) | Substrate | N/A |

| URB597 (Reference Inhibitor) | 4.6 nM[7] | Potent and selective FAAH inhibitor. |

| PF-04457845 (Reference Inhibitor) | 7.2 nM (human)[7] | Irreversible FAAH inhibitor. |

Signaling Pathways

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by this compound initiates a cascade of intracellular events primarily through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, G-protein activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. CB1 receptor activation can also trigger signaling through mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in regulating gene expression, cell proliferation, and apoptosis.[5][9][10][11]

TRPV1 Receptor Signaling Pathway

This compound is a putative agonist of the TRPV1 receptor, a non-selective cation channel. Upon binding, it induces a conformational change that opens the channel pore, allowing the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). The resulting increase in intracellular Ca²⁺ concentration acts as a second messenger, activating a variety of downstream signaling molecules, including protein kinase C (PKC) and calmodulin, which can lead to diverse cellular responses such as neurotransmitter release, gene expression changes, and cellular sensitization or desensitization.

Detailed Experimental Protocols

The following sections outline standardized protocols to quantitatively assess the interaction of this compound with its primary molecular targets.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940.

-

Non-specific binding control: Unlabeled CP55,940 (10 µM).

-

Test compound: this compound (serial dilutions).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of this compound.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter mats, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

TRPV1 Agonist Assay (Calcium Flux)

This protocol measures the ability of this compound to activate TRPV1 channels by detecting changes in intracellular calcium concentration using a fluorescent dye.

-

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: this compound (serial dilutions).

-

Positive control: Capsaicin.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection module.

-

-

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into the microplates and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Inject the various concentrations of this compound into the wells.

-

Signal Detection: Immediately and continuously measure the change in fluorescence intensity over time.

-

Analysis: Determine the peak fluorescence response for each concentration. Plot the concentration-response curve and calculate the EC50 value.

-

FAAH Inhibition Assay (Fluorometric)

This protocol assesses the ability of this compound to inhibit FAAH activity using a fluorogenic substrate.

-

Materials:

-

Recombinant human FAAH or rat brain homogenate as an enzyme source.

-

Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

Test compound: this compound (serial dilutions).

-

Positive control: A known FAAH inhibitor (e.g., URB597).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

96- or 384-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Assay Setup: In a microplate, add the assay buffer, the FAAH enzyme preparation, and varying concentrations of this compound.

-

Controls: Include wells for 100% enzyme activity (enzyme + vehicle) and background (buffer only).

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time in kinetic mode.

-

Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the 100% activity control and calculate the IC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the endocannabinoid system. Its mechanism of action is characterized by potent and selective agonism at the CB1 receptor, potential activation of TRPV1 channels, and notable resistance to enzymatic degradation by FAAH. This combination of properties results in a prolonged and robust cannabinoid-like activity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and similar compounds, which is essential for advancing our understanding of endocannabinoid signaling and for the development of novel therapeutics targeting this system. Further research is required to elucidate the specific quantitative pharmacology and the full spectrum of downstream signaling events mediated by this compound.

References

- 1. Endogenous unsaturated C18 N-acylethanolamines are vanilloid receptor (TRPV1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bejo.folk.ntnu.no [bejo.folk.ntnu.no]

- 11. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FAAH-Resistant Anandamide Analogs for Researchers and Drug Development Professionals

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, mood, appetite, and memory. Its signaling is primarily mediated through the cannabinoid receptors CB1 and CB2. However, the therapeutic potential of anandamide is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH). This has led to the development of FAAH-resistant anandamide analogs, which offer the promise of enhanced and prolonged therapeutic effects. This technical guide provides a comprehensive overview of these analogs, including their pharmacological properties, the experimental protocols used to characterize them, and the signaling pathways they modulate.

Core Concepts: FAAH and Anandamide Metabolism

Anandamide is synthesized on demand from membrane lipid precursors and is released into the synaptic cleft where it activates cannabinoid receptors. Its action is terminated by a two-step process: cellular uptake and intracellular hydrolysis. FAAH, an integral membrane enzyme, is the primary catalyst for anandamide hydrolysis, breaking it down into arachidonic acid and ethanolamine.[1][2] By developing analogs that are resistant to this degradation, researchers aim to increase the bioavailability and duration of action of these cannabinoid compounds.

FAAH-Resistant Anandamide Analogs: A Quantitative Overview

A number of anandamide analogs have been synthesized and characterized for their resistance to FAAH and their affinity for cannabinoid receptors. The following tables summarize the quantitative data for some of the most well-studied analogs.

| Compound | Chemical Structure | Modification from Anandamide |

| Methanandamide (Met-F-AEA) | Not available | Methyl group at the 2-position of the ethanolamine moiety and a fluorine atom at the 2'-position. |

| AM1172 | N-(5Z, 8Z, 11Z, 14Z-eicosatetraenyl)-4-hydroxybenzamide | Replacement of the ethanolamide headgroup with a 4-hydroxybenzamide group. |

| N-Arachidonoyl-L-serine (ARA-S) | N-arachidonoyl-L-serine | Replacement of the ethanolamine headgroup with an L-serine moiety. |

| Norarachidonyl Ureas | General structure varies | Replacement of the amide bond with a urea linkage. |

Table 1: Structures of Select FAAH-Resistant Anandamide Analogs.

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | FAAH Inhibition (IC50/Ki) | Citation(s) |

| Anandamide (AEA) | 89 ± 10 (with PMSF) | >1000 | Substrate | [3] |

| Methanandamide (Met-F-AEA) | High affinity (specific Ki not consistently reported) | Moderate affinity | Resistant | [4][5] |

| AM1172 | 271 (EC50) | 189 (EC50) | 3.18 µM (Ki) | [6][7] |

| N-Arachidonoyl-L-serine (ARA-S) | > 10,000 | Weak to no binding | Not a primary FAAH substrate | [8][9][10] |

| Norarachidonyl Urea (analog 4f) | ~45 (estimated from 2x anandamide) | Not reported | Stable against hydrolysis | [11] |

Table 2: Comparative Pharmacological Data of FAAH-Resistant Anandamide Analogs. Note: Data is compiled from multiple sources and experimental conditions may vary. PMSF (phenylmethylsulfonyl fluoride) is a non-specific serine protease inhibitor used to prevent anandamide degradation in binding assays.

Signaling Pathways

Anandamide and its analogs exert their effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an anandamide analog leads to the activation of inhibitory G-proteins (Gi/o).[12] This results in the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[2][6] Simultaneously, the Gi/o protein can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[12] Furthermore, CB1 receptor activation modulates ion channels, typically inhibiting calcium channels and activating potassium channels, which leads to a hyperpolarization of the neuron and a decrease in neurotransmitter release.[12]

References

- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AM1172 (a hydrolysis-resistant endocannabinoid analog that inhibits anandamide cellular uptake) reduces the viability of the various melanoma cells, but it exerts significant cytotoxic effects on healthy cells: an in vitro study based on isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unique analogues of anandamide: arachidonyl ethers and carbamates and norarachidonyl carbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacology of N-Methylarachidonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylarachidonamide (NMA) is a synthetic compound that exhibits significant pharmacological activity primarily through its dual action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By inhibiting FAAH, NMA elevates the endogenous levels of the endocannabinoid anandamide (AEA), thereby potentiating cannabinoid receptor signaling. Its antagonism of TRPV1 channels suggests a role in modulating pain and temperature sensation. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor interactions, and relevant experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related compounds and established methodologies for its empirical determination.

Introduction

This compound is an amide derivative of the omega-6 fatty acid, arachidonic acid. Its structural similarity to the endogenous cannabinoid anandamide (N-arachidonoylethanolamine) underpins its interaction with the endocannabinoid system. The primary pharmacological interest in NMA stems from its potential to modulate physiological processes such as pain, inflammation, and neurotransmission through its effects on FAAH and TRPV1.

Mechanism of Action

This compound's pharmacological profile is characterized by two principal mechanisms:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, NMA prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This indirect agonism of cannabinoid receptors is a key aspect of its activity.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. NMA acts as an antagonist at this receptor, blocking its activation and thereby potentially modulating pain and thermal sensation.

Data Presentation: Receptor Binding and Inhibitory Potency

Specific quantitative binding and inhibition data for this compound are not extensively reported in the public domain. However, the following tables provide a template for the presentation of such data, which can be obtained using the experimental protocols outlined in Section 4. For comparative purposes, data for the related compound N-Arachidonoyl-serotonin (AA-5-HT), which also exhibits dual FAAH inhibition and TRPV1 antagonism, are included where available.

Table 1: FAAH Inhibition

| Compound | IC50 (µM) | Assay Conditions | Reference |

| This compound | Data not available | To be determined | |

| N-Arachidonoyl-serotonin (AA-5-HT) | 5.6 | [14C]anandamide hydrolysis in RBL-2H3 cells | [1] |

Table 2: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Radioligand | Source | Reference |

| This compound | CB1 | Data not available | e.g., [3H]CP55,940 | To be determined | |

| This compound | CB2 | Data not available | e.g., [3H]CP55,940 | To be determined | |

| Anandamide | CB1 | 89.7 | [3H]CP55,940 | Rat Brain | [2] |

| Anandamide | CB2 | 371 | [3H]CP55,940 | Mouse Spleen | [2] |

Table 3: TRPV1 Receptor Activity

| Compound | Activity | IC50 / Ki (nM) | Assay Conditions | Reference |

| This compound | Antagonist | Data not available | To be determined | |

| N-Arachidonoyl-serotonin (AA-5-HT) | Antagonist | 37-40 | Inhibition of capsaicin-induced Ca2+ influx in HEK-293 cells expressing human or rat TRPV1 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the pharmacological profile of this compound.

FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common in vitro method to determine the inhibitory potency of a compound against FAAH.

-

Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity. An inhibitor will reduce the rate of fluorescence increase.[4]

-

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5]

-

AAMCA substrate

-

Test compound (this compound) dissolved in DMSO

-

Known FAAH inhibitor (e.g., URB597) as a positive control

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions, positive control, and DMSO (vehicle control) to respective wells.

-

Add the FAAH enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[5]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the cannabinoid receptors. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the binding affinity (Ki).[6][7]

-

Materials:

-

Cell membranes prepared from cells expressing human or rodent CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[8]

-

Radioligand (e.g., [3H]CP55,940).[9]

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand, e.g., WIN 55,212-2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and cocktail.

-

-

Procedure:

-

In a reaction tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the binding buffer.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TRPV1 Functional Assay (Calcium Influx)

This protocol describes a cell-based functional assay to assess the antagonistic activity of this compound on TRPV1 channels.

-

Principle: Activation of TRPV1 channels leads to an influx of extracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using a Ca2+-sensitive fluorescent dye. An antagonist will inhibit the Ca2+ influx induced by a known TRPV1 agonist (e.g., capsaicin).[10][11]

-

Materials:

-

HEK-293 cells stably expressing human or rodent TRPV1.[10]

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[10]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TRPV1 agonist (e.g., capsaicin).

-

Test compound (this compound).

-

Known TRPV1 antagonist (e.g., capsazepine) as a positive control.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the TRPV1-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the Ca2+-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer.

-

Add the test compound (this compound) or control compounds at various concentrations and incubate for a specified period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the TRPV1 agonist (capsaicin) into the wells and immediately record the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the responses to the control (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Pharmacokinetics (ADME)

-

Absorption: In vitro permeability assays (e.g., Caco-2) and in vivo studies to determine oral bioavailability.

-

Distribution: Plasma protein binding assays and tissue distribution studies in animal models to understand its disposition.

-

Metabolism: In vitro metabolism studies using liver microsomes and hepatocytes to identify major metabolic pathways and potential drug-drug interactions.

-

Excretion: Mass balance studies in animal models to determine the routes and rate of elimination.

Conclusion

This compound presents an interesting pharmacological profile with potential therapeutic applications stemming from its dual activity on the endocannabinoid and vanilloid systems. Its ability to indirectly enhance cannabinoid signaling through FAAH inhibition, coupled with its direct antagonism of TRPV1, suggests its potential utility in conditions involving pain and inflammation. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and characterize the pharmacology of this compound. The lack of specific quantitative data highlights the need for empirical studies to fully elucidate its potency, selectivity, and pharmacokinetic properties. The provided protocols and pathway diagrams serve as a roadmap for such investigations.

References

- 1. Elevation of endogenous anandamide impairs LTP, learning, and memory through CB1 receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

N-Methylarachidonamide: An In-Depth Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is a synthetic cannabinoid and a methylated analog of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine, AEA). As a member of the N-arachidonoyl amide family, NMA's biological activity is primarily dictated by its interaction with the cannabinoid receptors, CB1 and CB2, and its metabolic stability, largely governed by the enzyme Fatty Acid Amide Hydrolase (FAAH). Understanding the structure-activity relationship (SAR) of NMA is crucial for the rational design of novel cannabinoid-based therapeutics with desired potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of NMA, detailing its synthesis, receptor binding affinities, functional activity, and metabolic fate.

Synthesis of this compound and Analogs

The synthesis of this compound and other N-arachidonoyl amides is typically achieved through the coupling of arachidonic acid with the corresponding amine. A common method involves the activation of the carboxylic acid group of arachidonic acid, followed by reaction with methylamine.

General Synthetic Protocol:

A general procedure for the synthesis of N-arachidonoyl amides, including this compound, involves the reaction of arachidonoyl chloride with the desired amine.

Experimental Protocol: Synthesis of N-arachidonoyl amides

-

Preparation of Arachidonoyl Chloride: Arachidonic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane, to produce arachidonoyl chloride.

-

Amidation: The resulting arachidonoyl chloride is then slowly added to a solution of the desired amine (e.g., methylamine for this compound) in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at low temperatures to minimize side reactions.

-

Purification: The crude product is then purified using chromatographic techniques, such as column chromatography, to yield the pure N-arachidonoyl amide.

Structure-Activity Relationship at Cannabinoid Receptors

The affinity and efficacy of N-arachidonoyl amides at CB1 and CB2 receptors are sensitive to modifications in both the acyl chain and the headgroup. The N-methylation of anandamide to form NMA represents a key modification that influences its cannabinoid activity.

Receptor Binding Affinities

The binding affinities (Ki) of this compound and related compounds for CB1 and CB2 receptors are typically determined through competitive radioligand binding assays, often using a high-affinity cannabinoid ligand such as [3H]CP-55,940.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| Anandamide (AEA) | ~78 - 239.2 | ~371 - 439.5 | [1][2] |

| This compound (NMA) | < 150 | > 1000 | [1][3] |

| N-Ethylarachidonamide | < 150 | > 1000 | [1][3] |

| N-Propylarachidonamide | < 150 | > 1000 | [1][3] |

| N-Butylarachidonamide | < 150 | > 1000 | [1][3] |

| (R)-Methanandamide | 7.42 | > 1000 | [4] |

Note: The Ki values can vary between studies due to different experimental conditions. The provided values are approximate ranges from the cited literature.

From the available data, methylation of the ethanolamine headgroup of anandamide appears to maintain or slightly increase affinity for the CB1 receptor while significantly reducing affinity for the CB2 receptor, thus increasing CB1 selectivity.[1][3]

Functional Activity

The functional activity of this compound as a cannabinoid receptor agonist is commonly assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal tissues.

-

Assay Incubation: The membranes are incubated with the test compound (e.g., this compound) in the presence of [35S]GTPγS and GDP.

-

Filtration and Detection: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated [35S]GTPγS binding is determined, and concentration-response curves are generated to calculate EC50 values.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

The biological activity of N-arachidonoyl amides is terminated by enzymatic hydrolysis, primarily by FAAH. The susceptibility of these compounds to FAAH-mediated hydrolysis is a critical determinant of their duration of action.

FAAH Inhibition

The inhibitory potency of this compound and its analogs against FAAH can be determined by measuring the hydrolysis of a labeled substrate, such as [14C]anandamide.

Experimental Protocol: FAAH Inhibition Assay

-

Enzyme Source: FAAH can be obtained from homogenized brain tissue or from cells overexpressing the enzyme.

-

Assay Incubation: The enzyme is incubated with the test compound and a radiolabeled substrate (e.g., [14C]anandamide).

-

Extraction and Quantification: The reaction is stopped, and the radioactive product of hydrolysis (e.g., [14C]arachidonic acid) is separated from the unreacted substrate by liquid-liquid extraction and quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from concentration-inhibition curves.

Table 2: FAAH Inhibition by N-Arachidonoyl Amide Analogs

| Compound | FAAH Inhibition (IC50) | Reference |

| Arachidonoyl-serotonin | 5.6 µM (rat basophilic leukemia cells) | [5] |

| Arachidonoylethylene glycol | Competitive inhibitor | [5] |

Generally, N-alkylation of the ethanolamine moiety can affect the rate of hydrolysis by FAAH. While detailed studies on this compound are limited, it is plausible that the methyl group may alter the binding and/or catalytic efficiency of FAAH compared to anandamide.

Signaling Pathways

Activation of cannabinoid receptors by this compound is expected to trigger downstream signaling cascades similar to those activated by anandamide and other cannabinoid agonists. These primarily involve the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

Adenylyl Cyclase Pathway

CB1 and CB2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]

Experimental Protocol: Adenylyl Cyclase Activity Assay

-

Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

-

Stimulation: The cells are treated with the test compound in the presence of an adenylyl cyclase activator, such as forskolin.

-

cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is quantified.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of cannabimimetic effects of structural analogs of anandamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonoylserotonin and other novel inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Stability of N-Methylarachidonamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of N-Methylarachidonamide, a crucial parameter for its handling, storage, and application in research and pharmaceutical development. Due to the limited availability of specific experimental data on the thermal degradation of this compound, this guide leverages data from structurally similar fatty acid amides to provide a comprehensive understanding of its expected stability. Furthermore, it details the standard analytical methodologies for assessing thermal stability and outlines the key signaling pathways involving N-acylethanolamines.

Introduction to this compound and Thermal Stability

This compound is a synthetic endocannabinoid analog that exhibits high affinity and selectivity for the cannabinoid receptor 1 (CB1). As a lipophilic molecule, its stability under various thermal conditions is a critical factor that can influence its biological activity and shelf-life. Thermal degradation can lead to the formation of impurities, loss of potency, and altered pharmacokinetic profiles. Understanding the thermal stability of this compound is therefore paramount for ensuring the reliability and reproducibility of experimental results and for the formulation of stable pharmaceutical products.

Expected Thermal Stability of this compound

General Trends in Fatty Acid Amide Thermal Stability:

-

Influence of Chain Length: Longer carbon chains generally correlate with increased thermal stability.

-

Influence of Saturation: Saturated fatty acid amides tend to exhibit greater thermal stability compared to their unsaturated counterparts due to the absence of double bonds which can be susceptible to oxidation and degradation at elevated temperatures.

Based on these principles, this compound, which possesses a long, unsaturated arachidonic acid chain (20 carbons, 4 double bonds), is expected to be less thermally stable than its saturated counterparts. Studies on various fatty acid amides have shown that many remain stable at temperatures below 200°C[1][2]. However, the presence of multiple double bonds in the arachidonoyl moiety of this compound may lower its decomposition temperature.

Table 1: Comparative Thermal Properties of Various Fatty Acid Amides

| Fatty Acid Amide | Molecular Formula | Saturation | Melting Point (°C) | General Thermal Stability |

| Oleamide | C18H35NO | Unsaturated (C18:1) | 70 - 85 | Good |

| Stearamide | C18H37NO | Saturated (C18:0) | 99 - 109 | High |

| Erucamide | C22H43NO | Unsaturated (C22:1) | 76 - 88 | Good, suitable for higher temperatures |

| Behenamide | C22H45NO | Saturated (C22:0) | 105 - 115 | Excellent |

Data collated from publicly available resources. Specific values may vary depending on the purity and experimental conditions.

Experimental Protocols for Assessing Thermal Stability

To definitively determine the thermal stability of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the degradation profile, and the kinetic parameters of thermal degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from ambient to 600 °C)[1][3].

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) to study oxidative stability. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point where significant mass loss begins. Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point is determined from the peak of the melting endotherm.

Signaling Pathway of N-Acylethanolamines

This compound, as an N-acylethanolamine, is part of the endocannabinoid system, a complex cell-signaling system involved in regulating a variety of physiological and cognitive processes. The signaling pathway involves its synthesis, interaction with cannabinoid receptors, and subsequent degradation.

N-acylethanolamines (NAEs) like anandamide (N-arachidonoylethanolamine), a close structural relative of this compound, are synthesized from membrane phospholipids. The primary biosynthetic pathway involves the conversion of phosphatidylethanolamine (PE) to N-acyl-phosphatidylethanolamine (NAPE) by N-acyltransferases, followed by the hydrolysis of NAPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield the NAE[4][5].

Once synthesized and released, NAEs can bind to cannabinoid receptors, primarily CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) located on the cell membrane[6][7]. This binding initiates a cascade of intracellular signaling events. The action of NAEs is terminated by their reuptake into the cell and subsequent enzymatic degradation. The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine[4].

Mandatory Visualizations

Caption: Experimental Workflow for Thermal Stability Analysis.

Caption: N-Acylethanolamine Signaling Pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 7. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylarachidonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and characterization of N-Methylarachidonamide (also known as N-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide). This compound is a methylated analog of the endogenous cannabinoid anandamide and serves as a valuable tool for research in the endocannabinoid system. This protocol outlines a detailed synthesis procedure via the amidation of arachidonoyl chloride with methylamine, followed by purification using silica gel chromatography. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) specifications, are provided. Additionally, this document summarizes the biological activity of this compound, focusing on its interaction with cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and its putative role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Introduction

N-acylethanolamines are a class of lipid signaling molecules, with anandamide (N-arachidonoylethanolamine) being the most well-known endogenous ligand for the cannabinoid receptors. Chemical modification of these endogenous ligands provides valuable pharmacological tools to probe their biological functions and to develop potential therapeutics. This compound is a synthetic derivative of anandamide where the ethanolamine head group is replaced by a methylamine. This modification can influence the compound's binding affinity for its receptors and its metabolic stability, making it a subject of interest in cannabinoid research. This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound, along with an overview of its biological activities.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₅NO |

| Molecular Weight | 317.51 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 5.3-5.5 (m, 8H, vinyl), 2.8 (s, 3H, N-CH₃), 2.8 (m, 6H, bis-allylic), 2.2 (t, 2H, CH₂-CO), 2.05 (q, 2H, allylic), 1.7 (m, 2H, CH₂), 1.3 (m, 4H, CH₂), 0.88 (t, 3H, terminal CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 173 (C=O), 127-131 (vinyl C), 36 (CH₂-CO), 26 (N-CH₃), 25-32 (aliphatic CH₂), 22.6 (CH₂), 14.1 (terminal CH₃) |

| Mass Spectrometry (ESI-MS) | m/z 318.27 [M+H]⁺, 340.25 [M+Na]⁺ |

Table 2: Biological Activity of this compound and Related Compounds

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | TRPV1 Activation (EC₅₀, µM) |

| This compound | Data not readily available | Data not readily available | Data not readily available |

| Anandamide | 89 - 239.2 | 371 - 439.5 | 0.8 - 3.1 |

| N-Arachidonoyl-dopamine (NADA) | 28 - 48 | 1.8 - 3.3 | 0.03 - 0.08 |

| (R)-(+)-Methanandamide | 1.4 - 2.5 | 3.4 - 7.4 | Not specified |

Note: Data for Anandamide and NADA are provided for comparison. Specific binding affinities and activation potentials for this compound require further experimental determination. Ki values for anandamide can vary based on assay conditions.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from arachidonic acid. The synthesis involves two main steps: the conversion of arachidonic acid to arachidonoyl chloride, followed by the reaction with methylamine.

Materials:

-

Arachidonic acid (≥98%)

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methylamine solution (2.0 M in THF or other suitable solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for column chromatography, 60-120 mesh)[2]

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Preparation of Arachidonoyl Chloride

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the solution.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude arachidonoyl chloride is obtained as a pale yellow oil and should be used immediately in the next step without further purification.

Step 2: Amidation with Methylamine

-

Dissolve the crude arachidonoyl chloride from Step 1 in anhydrous diethyl ether.

-

In a separate flask, cool a solution of methylamine (2.0 M in THF, 2.0 eq) to 0 °C in an ice bath.

-

Slowly add the solution of arachidonoyl chloride to the stirred methylamine solution at 0 °C. A white precipitate (methylammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material (arachidonoyl chloride, visualized after quenching a spot with water) is consumed.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and add more diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellow oil.

Purification of this compound

-

Prepare a silica gel column using a slurry of silica gel in hexane.[3][4][5]

-

Dissolve the crude product in a minimal amount of the initial chromatography solvent (e.g., 95:5 hexane:ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield: 70-85% (based on similar amidation reactions).

Characterization

-

NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The expected chemical shifts are provided in Table 1.[6][7][8][9]

-

Mass Spectrometry: Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. The expected m/z values for the protonated and sodiated adducts are given in Table 1.[10][11][12][13]

-

Purity Analysis: Assess the purity of the final product by HPLC or GC-MS.

Signaling Pathways and Experimental Workflows

This compound Signaling Overview